molecular formula C5H11NO2S B2583824 3-((Methylsulfonyl)methyl)azetidine CAS No. 1359656-22-6

3-((Methylsulfonyl)methyl)azetidine

Cat. No.: B2583824
CAS No.: 1359656-22-6
M. Wt: 149.21
InChI Key: CMWBJQGYZAWWOB-UHFFFAOYSA-N
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Description

3-((Methylsulfonyl)methyl)azetidine is an organic compound with the molecular formula C5H11NO2S. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to the azetidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylsulfonyl)methyl)azetidine typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((Methylsulfonyl)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Substituted azetidines

Scientific Research Applications

3-((Methylsulfonyl)methyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Methylsulfonyl)methyl)azetidine is unique due to the presence of both the azetidine ring and the methylsulfonyl group. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-(methylsulfonylmethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWBJQGYZAWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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